Cytotoxicity Profile: Differentiating Potency in Cancer Cell Lines
The 5-chloro substituent significantly enhances the cytotoxic potency of the thiazole-2-acetonitrile scaffold. The target compound demonstrates a promising cytotoxic effect with IC50 values ranging from 19.6 µM to 30 µM against human cancer cell lines MCF-7 (breast cancer) and HCT116 (colon cancer) . In contrast, the unsubstituted parent compound, 2-(thiazol-2-yl)acetonitrile, exhibits significantly weaker or no measurable cytotoxic activity against a broader panel of cancer cell lines, including NCI-H460 (lung cancer) and SF-268 (CNS cancer) . This difference in potency underscores the critical role of the 5-chloro group in achieving meaningful biological activity.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.6 µM to 30 µM (MCF-7, HCT116) |
| Comparator Or Baseline | 2-(Thiazol-2-yl)acetonitrile: IC50 > 100 µM (NCI-H460, SF-268) |
| Quantified Difference | Target compound is at least 3.3- to 5.1-fold more potent than the comparator's lower limit of detection. |
| Conditions | Cell culture; MCF-7 and HCT116 cell lines for target; NCI-H460 and SF-268 cell lines for comparator. |
Why This Matters
The quantifiable increase in cytotoxicity of at least 3.3-fold directly translates to a more effective starting point for anticancer drug discovery programs, reducing the need for extensive initial synthetic optimization.
